

## Orziloben's Effect on Liver Metabolism and Pathology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Orziloben** (also known as SEFA-6179 and NST-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analog in development by NorthSea Therapeutics.[1] It is currently undergoing a Phase 2a clinical trial for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan disease with no approved therapies.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **Orziloben**'s impact on liver metabolism and pathology, its proposed mechanism of action, and the methodologies being employed in its clinical evaluation.

#### Introduction to Orziloben and IFALD

Intestinal Failure-Associated Liver Disease (IFALD) is a severe liver complication that arises in patients with intestinal failure, often necessitating long-term total parenteral nutrition (TPN).[1] [2] The condition is characterized by a spectrum of liver abnormalities including steatosis (fatty liver), cholestasis (reduced bile flow), inflammation, and fibrosis, which can progress to cirrhosis and liver failure.

**Orziloben** is designed to address the multifactorial pathogenesis of IFALD. As a synthetic MCFA analog, it is engineered to be passively absorbed from the gut and directly target the liver. A key design feature is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs, thereby enhancing its pharmacological activity.



#### **Mechanism of Action**

**Orziloben**'s primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR- $\alpha$ ), a nuclear receptor that plays a critical role in regulating fatty acid metabolism and reducing inflammation. By targeting PPAR- $\alpha$  and other fatty acid-sensitive receptors, **Orziloben** is believed to exert beneficial effects on multiple pathogenic drivers of IFALD.

#### **Signaling Pathway**

The proposed signaling pathway for **Orziloben** involves its passive absorption and transport to the liver, where it activates PPAR- $\alpha$ . This activation is expected to modulate the expression of genes involved in fatty acid oxidation, bile acid synthesis, and inflammatory responses.





Click to download full resolution via product page

Caption: Proposed mechanism of action for **Orziloben** in the liver.



### **Preclinical Data Summary**

Preclinical studies in various animal models of liver injury have demonstrated **Orziloben**'s potential to mitigate the key pathological features of IFALD.

**Table 1: Summary of Preclinical Findings** 

| Pathological<br>Feature | Model                                                      | Key Findings                                                | Reference |
|-------------------------|------------------------------------------------------------|-------------------------------------------------------------|-----------|
| Cholestasis             | Parenteral Nutrition<br>(PN)-induced liver<br>injury model | Completely prevented severe cholestasis.                    |           |
| Fibrosis                | PN-induced liver injury model                              | Prevented the development of fibrosis.                      |           |
| Fibrosis (established)  | Model of established fibrosis                              | Significantly reduced the number of myofibroblasts.         |           |
| Inflammation            | Model of established fibrosis                              | Reduced hepatic inflammation.                               |           |
| Steatosis               | Model of established fibrosis                              | Reduced hepatic steatosis.                                  |           |
| Liver Damage<br>Markers | PN model with inflammatory stimulus (endotoxin)            | Prevented a pronounced increase in markers of liver damage. |           |

Note: Specific quantitative data from these preclinical studies are not publicly available.

## **Clinical Development Program**

**Orziloben** is currently being evaluated in a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT05919680). The study aims to assess the safety, tolerability,



pharmacokinetics (PK), and pharmacodynamics (PD) of **Orziloben** in adult patients with IFALD.

# Experimental Protocols: Phase 2a Clinical Trial Overview

The trial consists of two parts:

- Part A: Safety and Pharmacokinetics Cohort: This part evaluates the absorption rate of
   Orziloben over a four-week treatment period in patients with short bowel syndrome. Data
   from this cohort are anticipated in 2025.
- Part B: Signal-Detection Proof-of-Concept Cohort: This part assesses the efficacy of
   Orziloben over a twelve-week treatment period in IFALD patients.

#### **Key Endpoints and Assessments:**

- Primary Endpoints: Safety and tolerability.
- Secondary and Exploratory Endpoints:
  - Reduction in hepatic steatosis, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).
  - Changes in liver enzymes.
  - Effects on liver inflammation and fibrosis.
  - Influence on lipid, glucose, and bile acid metabolism.

#### **Experimental Workflow: Phase 2a Clinical Trial**





Click to download full resolution via product page

Caption: High-level workflow of the **Orziloben** Phase 2a clinical trial.

#### **Future Directions**

The results of the ongoing Phase 2a clinical trial, with a readout anticipated in the second half of 2025, will be crucial in determining the future development path of **Orziloben**. If the impressive preclinical findings translate into clinical efficacy and a favorable safety profile, **Orziloben** could become a first-in-class oral therapy for IFALD, addressing a significant unmet medical need.

#### Conclusion

**Orziloben** represents a promising therapeutic candidate for the treatment of IFALD. Its unique mechanism of action, targeting key drivers of liver pathology, and encouraging preclinical data



provide a strong rationale for its clinical development. The ongoing Phase 2a trial will provide valuable insights into its safety and efficacy in patients. As more data becomes available, a clearer picture of **Orziloben**'s role in managing liver metabolism and pathology will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Orziloben | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- 2. NorthSea Therapeutics Initiates Phase 2A Trial of Orziloben (NST-6179) in Intestinal Failure-Associated Liver Disease (IFALD) | NorthSea Therapeutics B.V. [northseatherapeutics.com]
- To cite this document: BenchChem. [Orziloben's Effect on Liver Metabolism and Pathology: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12393117#orziloben-s-effect-on-liver-metabolism-and-pathology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com